Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-
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Overview
Description
Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- is a complex organic compound that features a pyridine ring substituted with a cyclopropyl group, a phenylmethyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through a condensation reaction between an aldehyde and an amine, followed by cyclization. The cyclopropyl and phenylmethyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to partially or fully hydrogenated pyridine rings .
Scientific Research Applications
Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-(phenylmethyl)-: Similar structure but lacks the cyclopropyl and imidazole groups.
Pyridine, 2-(cyclopropyl)-: Similar structure but lacks the phenylmethyl and imidazole groups.
Imidazole derivatives: Compounds with an imidazole ring but different substituents.
Uniqueness
The uniqueness of pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
831170-34-4 |
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Molecular Formula |
C19H19N3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(1-benzyl-2-cyclopropylimidazol-4-yl)-3-methylpyridine |
InChI |
InChI=1S/C19H19N3/c1-14-6-5-11-20-18(14)17-13-22(19(21-17)16-9-10-16)12-15-7-3-2-4-8-15/h2-8,11,13,16H,9-10,12H2,1H3 |
InChI Key |
IKLSKPLAZSKDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN(C(=N2)C3CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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